Z-Leu-Leu-Tyr-a-keto aldehyde
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Overview
Description
Z-Leu-Leu-Tyr-α-keto aldehyde, also known as Z-LLY-α-keto aldehyde or peptidyl glyoxal, is a peptide aldehyde compound . It has been shown to be an excellent inhibitor of the serine and cysteine proteases . It was also found to be an excellent inhibitor of the chymotryptic-like activity of proteasome exhibiting a Ki value of approximately 3.0 nM . This inhibitor might be valuable in the characterization of the role of proteasome in normal and aberrant pathways of protein catabolism in the cell .
Molecular Structure Analysis
The molecular weight of Z-Leu-Leu-Tyr-α-keto aldehyde is 553.66 and its sum formula is C₃₀H₃₉N₃O₇ .Chemical Reactions Analysis
Z-Leu-Leu-Tyr-α-keto aldehyde has been shown to inhibit the serine and cysteine proteases . It also inhibits the chymotryptic-like activity of proteasome .Physical And Chemical Properties Analysis
The physical and chemical properties of Z-Leu-Leu-Tyr-α-keto aldehyde include a molecular weight of 553.66 and a sum formula of C₃₀H₃₉N₃O₇ . It should be stored at temperatures below -15°C .Scientific Research Applications
Proteasome Inhibition
This compound is an excellent inhibitor of the chymotryptic-like activity of proteasomes, with a Ki value of approximately 3.0 nM. It’s used in research to study proteasome function and its role in various cellular processes .
Peptide and Protein Modification
It has been utilized in the selective modification of tyrosine residues in peptides and proteins, providing an alternative to traditional lysine and cysteine-targeted modification protocols .
Genetic Firewall
The compound may be involved in creating a genetic firewall, which can mitigate biohazard risks arising from horizontal gene transfer in genetically modified organisms .
Apoptotic Induction
Z-Leu-Leu-Tyr-α-keto aldehyde has been used in studies to induce apoptotic neuronal cell death through proteasome inhibition .
Mechanism of Action
Target of Action
Z-Leu-Leu-Tyr-α-keto aldehyde, also known as Z-LLY-α-keto aldehyde, primarily targets serine and cysteine proteases . It is also an excellent inhibitor of the chymotryptic-like activity of the proteasome . Proteasomes play a crucial role in maintaining protein homeostasis by degrading misfolded or damaged proteins that could cause cellular damage .
Mode of Action
Z-LLY-α-keto aldehyde interacts with its targets by inhibiting their activity. It exhibits a Ki value of approximately 3.0 nM, indicating a strong affinity for its targets . By inhibiting the proteasome’s chymotryptic-like activity, it prevents the breakdown of proteins, thereby affecting protein catabolism .
Biochemical Pathways
The inhibition of proteasome activity by Z-LLY-α-keto aldehyde affects the normal and aberrant pathways of protein catabolism in the cell . By preventing the degradation of proteins, it can influence various biochemical pathways that rely on protein turnover.
Result of Action
The primary result of Z-LLY-α-keto aldehyde’s action is the inhibition of proteasome activity, leading to altered protein catabolism . This can have various molecular and cellular effects, depending on the specific proteins affected and the pathways they are involved in.
properties
IUPAC Name |
benzyl N-[(2S)-1-[[(2S)-1-[[(2S)-1-(4-hydroxyphenyl)-3,4-dioxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H39N3O7/c1-19(2)14-25(28(37)31-24(27(36)17-34)16-21-10-12-23(35)13-11-21)32-29(38)26(15-20(3)4)33-30(39)40-18-22-8-6-5-7-9-22/h5-13,17,19-20,24-26,35H,14-16,18H2,1-4H3,(H,31,37)(H,32,38)(H,33,39)/t24-,25-,26-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKFKZFVHAUUKCW-GSDHBNRESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)C=O)NC(=O)C(CC(C)C)NC(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)C=O)NC(=O)[C@H](CC(C)C)NC(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H39N3O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
553.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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